molecular formula C20H17N5O2 B12891438 Rubazoic acid CAS No. 909-59-1

Rubazoic acid

Cat. No.: B12891438
CAS No.: 909-59-1
M. Wt: 359.4 g/mol
InChI Key: RDYJVCSNESZYOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rubazoic acid can be synthesized through the diazotization of 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one. This process involves the use of nitrous acid as a diazotizing agent, followed by coupling with various aromatic compounds . The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions. These processes are carried out in reactors with precise control over reaction parameters to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: Rubazoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rubazoic acid involves its ability to form strong intramolecular hydrogen bonds due to its enolic 1,5-diketone structure. This unique structure allows it to interact with various molecular targets, including metal-containing enzymes, by forming stable chelates.

Comparison with Similar Compounds

Rubazoic acid can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique ability to form stable metal chelates and its specific enolic 1,5-diketone structure set it apart from other similar compounds. This uniqueness makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

909-59-1

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3

InChI Key

RDYJVCSNESZYOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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